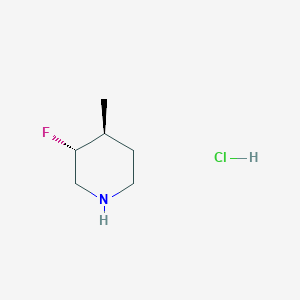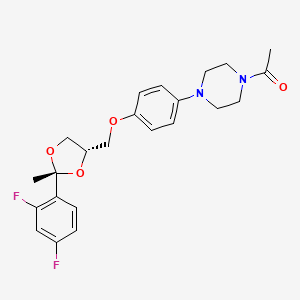
1-(4-(4-(((2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone is a complex organic compound with the molecular formula C23H26F2N2O4 and a molecular weight of 432.46 g/mol . This compound is characterized by the presence of a dioxolane ring, a difluorophenyl group, and a piperazine ring, making it a molecule of interest in various fields of research and industry.
Méthodes De Préparation
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the synthesis and reduce production costs. These methods are designed to be efficient and scalable, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Analyse Des Réactions Chimiques
1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperazine rings, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone can be compared with other similar compounds, such as:
Voriconazole: A triazole antifungal medication with a similar difluorophenyl group.
Fluconazole: Another triazole antifungal with structural similarities.
Itraconazole: A broader-spectrum antifungal with a similar mechanism of action.
The uniqueness of 1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H26F2N2O4 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H26F2N2O4/c1-16(28)26-9-11-27(12-10-26)18-4-6-19(7-5-18)29-14-20-15-30-23(2,31-20)21-8-3-17(24)13-22(21)25/h3-8,13,20H,9-12,14-15H2,1-2H3/t20-,23+/m0/s1 |
Clé InChI |
VVAHJSXAXRVBPR-NZQKXSOJSA-N |
SMILES isomérique |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@@](O3)(C)C4=C(C=C(C=C4)F)F |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(C)C4=C(C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


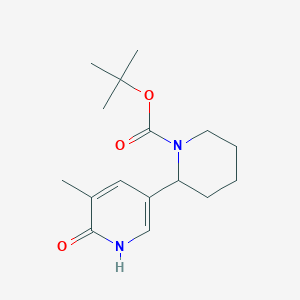

![2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B15061221.png)
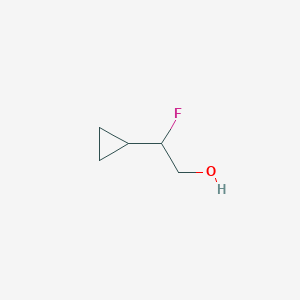
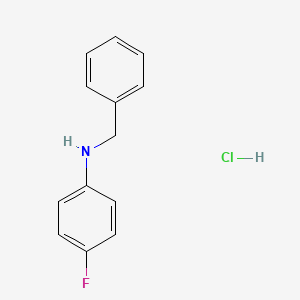
![5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B15061238.png)
![6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061249.png)
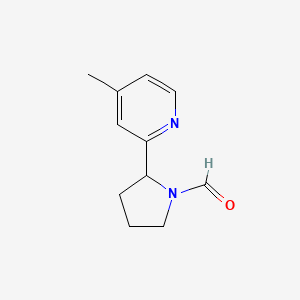
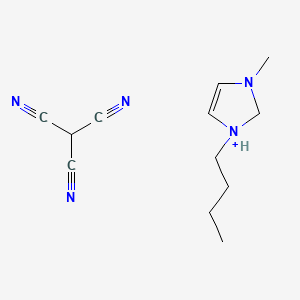
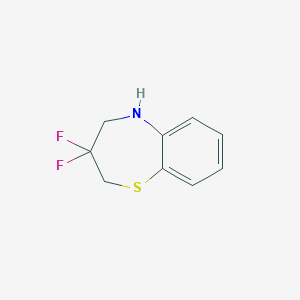
![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)
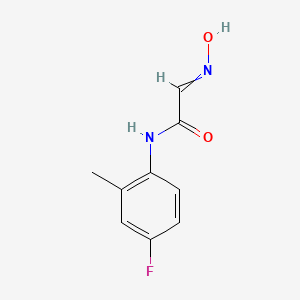
![4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B15061303.png)
